molecular formula C7H7ClN2O B13842052 5-Chloro-3-methylpicolinamide

5-Chloro-3-methylpicolinamide

Cat. No.: B13842052
M. Wt: 170.59 g/mol
InChI Key: KQTFBJIBVFCRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methylpicolinamide is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of picolinamide, where the chlorine atom is substituted at the 5th position and a methyl group at the 3rd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methylpicolinamide typically involves the chlorination of 3-methylpicolinamide. One common method includes the reaction of 3-methylpicolinamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature, pressure, and reactant concentrations precisely .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted picolinamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyridine ring influence its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methylpicolinamide
  • 5-Chloro-2-methylpicolinamide
  • 3-Chloro-5-methylpicolinamide

Uniqueness

5-Chloro-3-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine and methyl groups affects its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

5-chloro-3-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H7ClN2O/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3,(H2,9,11)

InChI Key

KQTFBJIBVFCRPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.